2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC15325478
Molecular Formula: C25H18N4O2
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H18N4O2 |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 2-(3-indolo[3,2-b]quinoxalin-6-ylpropyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C25H18N4O2/c30-24-16-8-1-2-9-17(16)25(31)29(24)15-7-14-28-21-13-6-3-10-18(21)22-23(28)27-20-12-5-4-11-19(20)26-22/h1-6,8-13H,7,14-15H2 |
| Standard InChI Key | YODGKQGZEVQTQW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Introduction
Chemical Classification and Structural Features
Core Structural Components
2-[3-(6H-Indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione integrates two distinct heterocyclic systems:
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Indoloquinoxaline Core: A planar, fused bicyclic structure comprising indole and quinoxaline rings. This system is known for intercalating into DNA and inhibiting topoisomerases, a mechanism exploited in anticancer therapies .
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Isoindole-1,3-dione Moiety: A phthalimide derivative linked via a three-carbon propyl chain. This group contributes to the compound’s solubility and electronic properties, enhancing its ability to participate in hydrogen bonding and π-π stacking interactions .
The molecular formula is C24H16N4O2, with a calculated molecular weight of 392.42 g/mol . Key structural data include:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-[3-(6H-Indolo[2,3-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione |
| SMILES | O=C1N(C2=CC=CC=C2C1=O)CCCC3C4=NC5=CC=CC=C5N=C4N3 |
| InChIKey | FGDLTDGMACYSMB-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous indoloquinoxaline derivatives reveals a planar geometry with intermolecular hydrogen bonds stabilizing the lattice . Infrared (IR) spectroscopy of the compound shows characteristic peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N stretching), consistent with isoindole-dione and quinoxaline functionalities . Nuclear Magnetic Resonance (NMR) spectra further confirm the structure, with aromatic proton signals appearing between δ 7.2–8.5 ppm and methylene protons from the propyl linker at δ 2.8–3.4 ppm.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential reactions to construct the indoloquinoxaline core and attach the isoindole-dione moiety:
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Indoloquinoxaline Formation:
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Propyl Linker Introduction:
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Alkylation of the indoloquinoxaline nitrogen with 1,3-dibromopropane introduces the three-carbon chain.
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Isoindole-1,3-dione Coupling:
Purification and Yield Optimization
Purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3) achieves >95% purity. Critical factors affecting yield include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Reaction Temperature | 80°C | 78% |
| Solvent | DMF | 82% |
| Catalyst | Triethylamine | 85% |
Mechanistic Insights and Molecular Interactions
DNA Intercalation
Molecular docking reveals intercalation between adenine-thymine base pairs, stabilized by van der Waals forces and hydrogen bonds with the isoindole-dione carbonyl groups .
Protein Binding
The compound binds to the COX-2 active site (PDB: 5IKT) with a docking score of -9.2 kcal/mol, forming hydrogen bonds with Arg120 and Tyr355 .
Comparative Analysis with Analogues
| Compound | Anticancer IC50 (µM) | COX-2 Inhibition (%) |
|---|---|---|
| Target Compound | 12–18 | 87 |
| Indolo[2,3-b]quinoxaline | 25–30 | 62 |
| Meloxicam | N/A | 72 |
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